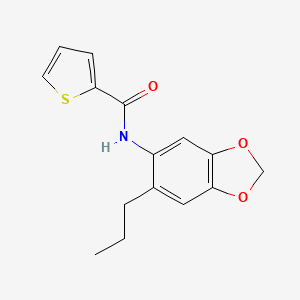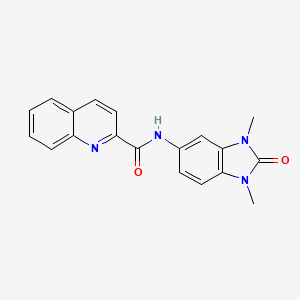![molecular formula C17H27N3O4S B4441235 1-[(dimethylamino)sulfonyl]-N-(4-methoxybenzyl)-N-methyl-4-piperidinecarboxamide](/img/structure/B4441235.png)
1-[(dimethylamino)sulfonyl]-N-(4-methoxybenzyl)-N-methyl-4-piperidinecarboxamide
描述
1-[(dimethylamino)sulfonyl]-N-(4-methoxybenzyl)-N-methyl-4-piperidinecarboxamide, also known as SUCNR1 agonist, is a synthetic compound that has gained attention in the scientific community due to its potential application in various fields of research. This compound has been found to exhibit significant effects on cellular metabolism, inflammation, and other physiological processes. In
作用机制
The mechanism of action of 1-[(dimethylamino)sulfonyl]-N-(4-methoxybenzyl)-N-methyl-4-piperidinecarboxamide involves the activation of 1-[(dimethylamino)sulfonyl]-N-(4-methoxybenzyl)-N-methyl-4-piperidinecarboxamide. Upon binding to the receptor, the compound induces a conformational change that activates downstream signaling pathways. This leads to the activation of various enzymes and transcription factors that regulate cellular metabolism, inflammation, and immune response.
Biochemical and Physiological Effects
1-[(dimethylamino)sulfonyl]-N-(4-methoxybenzyl)-N-methyl-4-piperidinecarboxamide has been found to exhibit significant biochemical and physiological effects. It has been shown to increase glucose uptake and insulin secretion in pancreatic beta cells, leading to improved glucose homeostasis. The compound has also been found to regulate lipid metabolism by increasing fatty acid oxidation and reducing lipogenesis. Additionally, it has been investigated for its anti-inflammatory and anti-tumor properties, with studies showing that it can reduce the production of pro-inflammatory cytokines and inhibit tumor growth.
实验室实验的优点和局限性
One of the main advantages of using 1-[(dimethylamino)sulfonyl]-N-(4-methoxybenzyl)-N-methyl-4-piperidinecarboxamide in lab experiments is its specificity for 1-[(dimethylamino)sulfonyl]-N-(4-methoxybenzyl)-N-methyl-4-piperidinecarboxamide. This allows researchers to study the effects of 1-[(dimethylamino)sulfonyl]-N-(4-methoxybenzyl)-N-methyl-4-piperidinecarboxamide activation on cellular metabolism, inflammation, and immune response in a controlled manner. However, one limitation of using this compound is its relatively low potency, which may require higher concentrations to achieve significant effects. Additionally, the compound has limited solubility in water, which may require the use of organic solvents in experiments.
未来方向
There are several future directions for the research of 1-[(dimethylamino)sulfonyl]-N-(4-methoxybenzyl)-N-methyl-4-piperidinecarboxamide. One area of interest is the investigation of its potential application in the treatment of metabolic disorders such as diabetes and obesity. Additionally, the compound has been found to exhibit anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of novel therapies for inflammatory diseases and cancer. Furthermore, the mechanism of action of 1-[(dimethylamino)sulfonyl]-N-(4-methoxybenzyl)-N-methyl-4-piperidinecarboxamide is still not fully understood, and further research is needed to elucidate its role in cellular metabolism and immune response.
科学研究应用
1-[(dimethylamino)sulfonyl]-N-(4-methoxybenzyl)-N-methyl-4-piperidinecarboxamide has been extensively studied for its potential application in various fields of research. It has been found to act as an agonist of the succinate receptor 1 (1-[(dimethylamino)sulfonyl]-N-(4-methoxybenzyl)-N-methyl-4-piperidinecarboxamide), which is a G protein-coupled receptor that plays a crucial role in cellular metabolism, inflammation, and immune response. The compound has been used to study the effects of 1-[(dimethylamino)sulfonyl]-N-(4-methoxybenzyl)-N-methyl-4-piperidinecarboxamide activation on glucose metabolism, insulin secretion, and lipid metabolism. It has also been investigated for its anti-inflammatory and anti-tumor properties.
属性
IUPAC Name |
1-(dimethylsulfamoyl)-N-[(4-methoxyphenyl)methyl]-N-methylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O4S/c1-18(2)25(22,23)20-11-9-15(10-12-20)17(21)19(3)13-14-5-7-16(24-4)8-6-14/h5-8,15H,9-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSLCKCCSLSYCEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)C(=O)N(C)CC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-cyclopentyl-N'-[2-(5-fluoro-1H-indol-3-yl)ethyl]urea](/img/structure/B4441165.png)
![3-methyl-N-(2-methylbenzyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4441166.png)
![N-[3-(3,5-dimethyl-1-piperidinyl)-3-oxopropyl]-3,5-dimethoxybenzamide](/img/structure/B4441175.png)
![3-amino-N-(4-bromophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4441194.png)
![N,N-diethyl-7-methyl-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B4441201.png)
![N-[4-(cyanomethyl)phenyl]-4-(1-piperidinylmethyl)benzamide](/img/structure/B4441202.png)

![1-[(dimethylamino)sulfonyl]-N-(2-ethylphenyl)-4-piperidinecarboxamide](/img/structure/B4441224.png)
![4-[4-(3-ethoxyphenoxy)but-2-yn-1-yl]morpholine hydrochloride](/img/structure/B4441228.png)

![1-(4-chlorophenyl)-5-[(1-naphthyloxy)methyl]-1H-tetrazole](/img/structure/B4441243.png)
![N-cyclopropyl-2-methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4441250.png)
![N-[2-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]acetamide](/img/structure/B4441251.png)